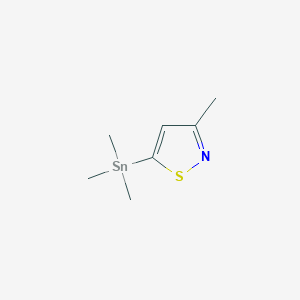

3-Methyl-5-(trimethylstannyl)isothiazole

Description

Propriétés

Formule moléculaire |

C7H13NSSn |

|---|---|

Poids moléculaire |

261.96 g/mol |

Nom IUPAC |

trimethyl-(3-methyl-1,2-thiazol-5-yl)stannane |

InChI |

InChI=1S/C4H4NS.3CH3.Sn/c1-4-2-3-6-5-4;;;;/h2H,1H3;3*1H3; |

Clé InChI |

IRJAFJKZIHPUJD-UHFFFAOYSA-N |

SMILES canonique |

CC1=NSC(=C1)[Sn](C)(C)C |

Origine du produit |

United States |

A Comprehensive Technical Guide to the Toxicity and Safe Handling of Trimethylstannyl Isothiazoles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. Trimethylstannyl isothiazoles are presumed to be highly toxic. All handling and experimental procedures should be conducted only by trained personnel in appropriately equipped facilities, adhering to all institutional and governmental safety regulations.

Preamble: A Synthesis of Two Toxicophores

Section 1: Toxicological Profile - An Anticipated Hazard Assessment

The toxicity of trimethylstannyl isothiazoles is predicted to be dominated by the trimethylstannyl group, which belongs to the highly toxic class of triorganotin compounds.[1][2] The isothiazole moiety, while also possessing intrinsic hazards, is expected to modulate the overall toxicological profile.

The Dominant Threat: Trimethyltin (TMT) Toxicity

Trimethyltin (TMT) and its derivatives are recognized as potent neurotoxins.[3][4][5] The general order of toxicity for organotin compounds is triorganotins > diorganotins > monoorganotins.[1] Trimethyltin compounds are highly toxic by all routes of exposure, including inhalation, ingestion, and dermal contact.[1][6]

-

Neurotoxicity : TMT is a potent neurotoxicant that selectively damages the central nervous system, with the hippocampus being a primary target.[3][4] This can lead to neurological disorders such as memory deficits, confusion, seizures, and aggressive behavior.[5][7] The mechanism of TMT-induced neurodegeneration is not fully understood but is thought to involve excitotoxicity and apoptosis.[3][5]

-

Immunotoxicity : Organotin compounds, particularly triorganotins, are known to be immunotoxic.[8][9] They can induce apoptosis in immune cells like thymocytes and lymphocytes, leading to immunosuppression.[8]

-

Reproductive and Developmental Toxicity : Organotin compounds have been shown to cause reproductive effects in laboratory animals.[6] Trimethyltin chloride may also damage a developing fetus.[10]

-

Acute Toxicity : Trimethyltin chloride has a high acute toxicity, with a reported oral LD50 in rats of 12.6 mg/kg.[6] Exposure can cause severe irritation and burns to the skin and eyes.[6][10] High exposure can lead to weakness, dizziness, and damage to the liver and kidneys.[10]

The Modulating Moiety: Isothiazole and Isothiazolinone Toxicity

Isothiazole derivatives are widely used as biocides and are known to possess their own set of toxicological concerns.[11][12]

-

Skin Sensitization : A primary hazard associated with isothiazolinones is their potential to be strong skin sensitizers, leading to allergic contact dermatitis.[11]

-

Cytotoxicity : Isothiazole derivatives can be cytotoxic, with their mechanism of action often involving the inhibition of essential enzymes, particularly those with thiol groups at their active sites.[11]

-

Ecotoxicity : Isothiazolinones can pose a significant risk to aquatic ecosystems.[11][13]

Synergistic and Combined Effects

The covalent linkage of a trimethylstannyl group to an isothiazole ring is likely to result in a compound with a multifaceted toxicological profile. The high lipophilicity of organotin compounds may facilitate the transport of the isothiazole moiety across biological membranes, potentially enhancing its bioavailability and cytotoxic effects. Researchers should assume that trimethylstannyl isothiazoles are highly neurotoxic, immunotoxic, and potent skin sensitizers.

Section 2: Prudent and Mandatory Safety Handling

Given the anticipated high toxicity, a stringent and multi-layered approach to safety is imperative when handling trimethylstannyl isothiazoles.[1][2]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All work with trimethylstannyl isothiazoles must be conducted in a certified chemical fume hood to prevent inhalation exposure.[2][14] The sash should be kept as low as possible.[2]

-

Designated Area : A specific area within the laboratory should be designated for the handling of these compounds.[2] This area should be clearly marked with appropriate warning signs.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.[15][16][17]

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is required.[1] | Prevents skin contact with these highly toxic and potentially skin-sensitizing compounds. |

| Eye Protection | Chemical splash goggles and a face shield are mandatory.[1] | Protects against splashes and potential contact with the eyes and face. |

| Body Protection | A long-sleeved, buttoned lab coat and an apron are required.[16] | Provides a barrier against spills and contamination of personal clothing. |

| Respiratory Protection | In the event of a large spill or when engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Protects against inhalation of toxic vapors or dusts. |

Safe Handling and Experimental Protocols

-

Training : Only personnel who have received specific training on the hazards and handling of organotin compounds should work with these materials.[1]

-

Weighing : Solid trimethylstannyl isothiazoles should be weighed within the fume hood to avoid generating dust.[1]

-

Transfers : For liquid transfers, use a syringe and needle under an inert atmosphere, especially for air-sensitive reagents.[1][14]

-

Storage : Keep containers tightly closed in a cool, dry, and well-ventilated area, separate from incompatible materials.[1] Containers must be clearly labeled with the chemical name and all relevant hazard warnings.[1]

Section 3: Emergency Procedures and Waste Management

Prompt and correct response to emergencies is critical to mitigating harm.

Spill Cleanup

-

Evacuate and Restrict Access : Immediately evacuate the area and prevent unauthorized entry.[1]

-

Wear Full PPE : Don all required PPE, including respiratory protection if necessary.[1]

-

Contain and Absorb : For liquid spills, cover with an inert absorbent material like vermiculite or a spill pillow.[1] For solid spills, carefully sweep up the material, avoiding dust generation.[6]

-

Collect and Dispose : Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1]

-

Decontaminate : Decontaminate the spill area with a suitable solvent (e.g., toluene or hexanes), followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |

Decontamination and Waste Disposal

All waste containing trimethylstannyl isothiazoles, including excess reagents, reaction byproducts, and contaminated labware, is considered hazardous waste.[1]

-

Glassware Decontamination : Glassware that has come into contact with organotin compounds should be soaked overnight in a bleach solution to oxidize the organotins to less harmful tin oxides before standard cleaning procedures.[2][18]

-

Waste Segregation : Do not mix organotin waste with other waste streams.[1]

-

Labeling and Storage : All organotin waste must be placed in a dedicated, clearly labeled, and sealed container.[1]

-

Disposal : Dispose of all hazardous waste according to institutional and governmental regulations.[19]

Visualizations

Diagram 1: Anticipated Toxicological Pathways of Trimethylstannyl Isothiazoles

Caption: Predicted toxicological pathways of trimethylstannyl isothiazoles.

Diagram 2: Workflow for Safe Handling of Trimethylstannyl Isothiazoles

Caption: Decision and action workflow for handling trimethylstannyl isothiazoles.

References

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers - Benchchem.

- Safety and handling precautions for organotin compounds - Benchchem.

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.

- Trimethyltin-induced neurotoxicity: In vitro and in vivo mechanistic studies - Purdue e-Pubs.

- Immunotoxicity of Tripropyltin and related organotins - Benchchem.

- How does trimethyltin affect the brain: Facts and hypotheses - ResearchGate.

- Neurotoxicity of trimethyltin in rat cochlear organotypic cultures - PMC.

- Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - Frontiers.

- Ecotoxicology of organotin compounds - PubMed.

- (PDF) Genotoxicity and Immunotoxicity of Organotins - ResearchGate.

- Common Name: TRIMETHYLTIN CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov.

- Standard Operating Procedures - Del Valle Lab.

- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate.

- Personal Protective Equipment (PPE) - CHEMM.

- Proper Protective Equipment - Chemistry LibreTexts.

- Protective Gear - Organic Chemistry at CU Boulder.

- How should I manage glassware that came in contact with organotin compounds? - Reddit.

- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. "Trimethyltin-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxicity of trimethyltin in rat cochlear organotypic cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 7. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nj.gov [nj.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ecotoxicology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. delvallelab.weebly.com [delvallelab.weebly.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of 3-Methyl-5-(trimethylstannyl)isothiazole via Directed Lithiation

Introduction and Strategic Context

3-Methyl-5-(trimethylstannyl)isothiazole is a highly valuable organometallic intermediate, predominantly utilized as a coupling partner in palladium-catalyzed Stille cross-coupling reactions. These cross-couplings are critical in the late-stage functionalization of complex fused heterocyclic derivatives, particularly in the development of c-Met kinase inhibitors and targeted oncological therapeutics[1][2].

The synthesis relies on the regioselective deprotonation of 3-methylisothiazole. The C5 proton is the most acidic position on the isothiazole ring due to the combined inductive electron-withdrawing effects of the adjacent sulfur and nitrogen heteroatoms. By utilizing a strong, non-nucleophilic base at cryogenic temperatures, researchers can trap the resulting organolithium species with an organotin electrophile to yield the desired stannane with high fidelity[1].

Experimental Design and Causality

To ensure a self-validating and reproducible protocol, the experimental design must account for the high reactivity of the intermediates:

-

Cryogenic Control (-78 °C): The lithiated isothiazole intermediate is prone to ring-opening or unwanted nucleophilic addition if thermal energy is too high. Maintaining a strict -78 °C environment ensures kinetic control and preserves the integrity of the heterocyclic core[1][2].

-

Anhydrous and Anaerobic Environment: Both n-butyllithium (n-BuLi) and the resulting 5-lithio-3-methylisothiazole are highly sensitive to moisture and oxygen, which would prematurely quench the reaction to yield the starting material or oxidized byproducts.

-

Electrophilic Trapping: The addition of chlorotrimethylstannane (trimethyltin chloride) must be performed dropwise to prevent localized exothermic spikes that could degrade the lithiated intermediate before trapping occurs[1].

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 27.5 mmol scale reaction, optimized for maximum conversion and minimal organotin waste[1].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Methylisothiazole | 99.15 | 1.0 | 27.5 mmol (2.73 g) | Starting Substrate |

| n-Butyllithium (1.6M in hexanes) | 64.06 | 1.1 | 30.3 mmol (18.9 mL) | Lithiating Agent |

| Trimethyltin chloride (1M in THF) | 199.25 | 1.0 | 27.5 mmol (27.5 mL) | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | - | 80 mL | Aprotic Solvent |

| Sat. Aqueous NaHCO3 | 84.01 | - | 30 mL | Quenching Agent |

Step-by-Step Synthesis Protocol

Safety Warning: Organotin compounds are highly toxic and readily absorbed through the skin. n-Butyllithium is pyrophoric. All operations must be conducted in a rigorously maintained fume hood using appropriate PPE (flame-resistant lab coat, heavy-duty nitrile gloves, face shield) and Schlenk line techniques.

Step 1: System Preparation and Purging

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a temperature probe.

-

Purge the system with high-purity Argon for 15 minutes to establish a strictly anaerobic atmosphere. Causality: Displaces ambient oxygen and moisture to prevent the degradation of the pyrophoric base.

Step 2: Substrate Solvation and Cooling

-

Inject 80 mL of anhydrous THF into the flask via a dry syringe.

-

Add 3-methylisothiazole (2.73 g, 27.5 mmol) to the solvent.

-

Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Pre-cooling the substrate prevents localized thermal degradation during the highly exothermic lithiation step.

Step 3: Regioselective Lithiation

-

Slowly add n-BuLi (1.6M in hexanes, 18.9 mL, 30.3 mmol) dropwise via a syringe pump over 15 minutes.

-

Stir the reaction mixture at -78 °C for 30 to 45 minutes[1][2]. Causality: The slight excess of base ensures complete deprotonation at the C5 position. The extended stirring time allows for complete conversion to 5-lithio-3-methylisothiazole while the cryogenic temperature prevents ring fragmentation.

Step 4: Electrophilic Stannylation

-

Add a 1M solution of chlorotrimethylstannane in THF (27.5 mL, 27.5 mmol) dropwise via syringe[1].

-

Continue stirring the mixture at -78 °C for 1 to 1.5 hours. Validation Check: Typically, no drastic color change is observed during this trapping phase, though the solution may maintain a pale yellow tint[2].

Step 5: Quenching and Workup

-

Quench the reaction by slowly injecting saturated aqueous sodium bicarbonate ( NaHCO3 ) directly into the -78 °C mixture[1]. Causality: A cold quench neutralizes any unreacted n-BuLi and halts the reaction safely before thermal energy is reintroduced.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Dilute the mixture with deionized water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether ( Et2O ) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate ( Na2SO4 ).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-methyl-5-(trimethylstannyl)isothiazole. Note: Due to the toxicity and potential volatility of the stannane, avoid excessive heating during rotary evaporation.

Process Visualization

Experimental workflow for the synthesis of 3-methyl-5-(trimethylstannyl)isothiazole.

Sources

Application Note: 3-Methyl-5-(trimethylstannyl)isothiazole in the Synthesis of c-Met Kinase Inhibitors via Stille Cross-Coupling

Introduction & Mechanistic Rationale

The isothiazole ring is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for pyridine, pyrazole, or oxazole rings[1],[2]. Its incorporation into drug scaffolds can favorably modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. In the development of targeted oncology therapeutics—particularly inhibitors of the hepatocyte growth factor receptor (c-Met)—the 3-methylisothiazol-5-yl moiety has proven critical for achieving high-affinity, ATP-competitive inhibition[3],[4].

However, the direct functionalization of complex, late-stage intermediates with an isothiazole ring presents significant synthetic challenges. While the Suzuki-Miyaura coupling is the industry standard for many heterocycles, isothiazole boronic acids are notoriously unstable and prone to rapid protodeboronation under basic conditions. Consequently, the Stille cross-coupling utilizing 3-methyl-5-(trimethylstannyl)isothiazole has emerged as the most robust and reliable methodology for late-stage C–C bond formation in these systems[5],[6].

Mechanistic Overview of the Stille Coupling (Causality)

The efficacy of 3-methyl-5-(trimethylstannyl)isothiazole lies in the thermodynamic stability of the C–Sn bond, which easily withstands the conditions that typically degrade isothiazole boronic acids. The Stille coupling proceeds through a classic Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C–X bond of the heteroaryl halide. For electron-rich or sterically hindered chlorides, bulky and electron-rich biaryl phosphine ligands like X-Phos or 2-(dicyclohexylphosphino)biphenyl are essential[5],[6]. They lower the activation energy for this step by increasing the electron density on the palladium center.

-

Transmetalation : The trimethylstannyl group undergoes transmetalation with the Pd(II) intermediate. The trimethylstannyl variant is specifically preferred over the tributylstannyl variant for isothiazoles because the reduced steric bulk of the methyl groups accelerates the transmetalation step, which is often rate-limiting.

-

Reductive Elimination : The C–C bond is formed, releasing the product and regenerating the Pd(0) catalyst. The steric bulk of ligands like X-Phos forces the two coupling partners closer together on the Pd coordination sphere, accelerating this final reductive elimination.

Figure 1: Catalytic cycle of the Stille cross-coupling utilizing 3-methyl-5-(trimethylstannyl)isothiazole.

c-Met Pathway & Drug Discovery Application

Aberrant c-Met signaling—driven by its ligand, Hepatocyte Growth Factor (HGF)—promotes tumor proliferation, angiogenesis, and metastasis[3],[4]. Inhibiting this receptor tyrosine kinase is a major focus in oncology. Isothiazole-functionalized scaffolds synthesized via the protocols described herein act as potent ATP-competitive inhibitors of c-Met, effectively blocking downstream PI3K and MAPK cascades.

Figure 2: c-Met signaling pathway and its targeted inhibition by isothiazole-derived compounds.

Data Presentation: Catalyst System Selection

Selecting the correct catalyst and ligand is the primary determinant of success when coupling 3-methyl-5-(trimethylstannyl)isothiazole with complex heteroaryl halides. The table below summarizes validated conditions based on empirical literature[5],[6].

| Substrate Halide Type | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Mechanistic Advantage |

| Heteroaryl Chloride | Pd(OAc)₂ (7 mol%) | X-Phos (14 mol%) | Dioxane | 80 - 100 | X-Phos facilitates oxidative addition into unreactive, electron-rich C–Cl bonds. |

| Heteroaryl Bromide | Pd₂(dba)₃ (5 mol%) | 2-(Dicyclohexylphosphino)biphenyl | DMF | 80 | Highly active Pd(0) source; excellent for sterically hindered bromides. |

| Heteroaryl Iodide | Pd(PPh₃)₄ (10 mol%) | None (Ligand included) | Toluene | 100 | Standard system; sufficient for highly reactive C–I bonds without specialized ligands. |

Experimental Protocol: Synthesis of Isothiazole-Functionalized Scaffolds

Self-Validating System : This protocol incorporates in-process LC-MS monitoring and a specific chemical quench (KF) to ensure both reaction completion and the safe, verifiable removal of toxic tin byproducts[7],[5].

Materials:

-

Heteroaryl halide (e.g., 4-((6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methoxy)-7-methoxyquinoline) (1.0 equiv)

-

3-Methyl-5-(trimethylstannyl)isothiazole (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.07 equiv)

-

X-Phos (0.14 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

-

Aqueous Potassium Fluoride (KF) solution (1 M)

Step-by-Step Methodology:

-

Reaction Setup & Degassing : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide, Pd(OAc)₂, and X-Phos. Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides and degrades the phosphine ligand. Strict anaerobiosis is non-negotiable.

-

Reagent Addition : Add anhydrous 1,4-dioxane via syringe, followed by 3-methyl-5-(trimethylstannyl)isothiazole. Purge the solution by bubbling Argon directly through the liquid for 5 minutes.

-

Heating & Coupling : Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 80 °C for 24–48 hours[5].

-

In-Process Validation : After 24 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation Check: The reaction is proceeding successfully if the starting halide mass disappears and a new peak emerges corresponding to the[M + 83]⁺ mass shift (addition of the 3-methylisothiazole ring minus the displaced halogen). If starting material remains, add an additional 0.03 equiv of Pd(OAc)₂, 0.06 equiv of X-Phos, and 0.2 equiv of the stannane, then continue heating.

-

Tin Quenching (Workup) : Cool the reaction to room temperature. Add an equal volume of 1 M aqueous KF solution and stir vigorously for 1 hour. Causality: Trimethyltin halides are highly toxic and soluble in organic solvents. KF converts them into polymeric trimethyltin fluoride (Me₃SnF), which is completely insoluble and safely precipitates out of solution[7].

-

Filtration & Extraction : Filter the biphasic mixture through a pad of Celite to remove the Me₃SnF and palladium black. Wash the filter cake with ethyl acetate. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification : Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the pure coupled product.

Troubleshooting Guide

-

Issue: Rapid formation of black precipitate (Palladium Black) upon heating.

-

Cause: Premature catalyst decomposition due to oxygen ingress or poor ligand coordination.

-

Solution: Ensure rigorous degassing. Verify the quality of the X-Phos ligand (it should be a white crystalline powder; yellow or brown discoloration indicates oxidation).

-

-

Issue: High presence of protodestannylated byproduct (3-methylisothiazole) in LC-MS.

-

Cause: Moisture in the solvent or reagents reacting with the stannane before transmetalation can occur.

-

Solution: Use strictly anhydrous solvents and flame-dried glassware.

-

References

- Albrecht, B. K., et al. "Fused heterocyclic derivatives and methods of use" (US9066954B2).

- European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS" (EP3170824A1).

Sources

- 1. evitachem.com [evitachem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9066954B2 - Fused heterocyclic derivatives and methods of use - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Regioselective Lithiation and Stannylation of 3-Methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Isothiazoles

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The ability to selectively functionalize the isothiazole ring is paramount for the development of novel therapeutic agents and advanced materials. Among the various functionalization techniques, directed metalation followed by quenching with an electrophile stands out as a powerful strategy for the regioselective introduction of substituents. This guide provides a comprehensive overview and detailed protocols for the regioselective C5-lithiation of 3-methylisothiazole and its subsequent stannylation, yielding a versatile building block for further chemical transformations.

Mechanistic Insights: Achieving Regioselectivity in the Lithiation of 3-Methylisothiazole

The lithiation of isothiazoles is a delicate process, often complicated by competing side reactions, most notably nucleophilic attack by the organolithium reagent on the sulfur atom, which leads to ring cleavage.[3][4] This is particularly prevalent with nucleophilic alkyllithium reagents like n-butyllithium (n-BuLi).

The key to achieving regioselective deprotonation lies in the choice of the base and the reaction conditions. The use of a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is crucial. The bulky isopropyl groups on the nitrogen atom of LDA significantly disfavor nucleophilic addition to the isothiazole ring, thereby promoting its primary function as a strong base.

The regioselectivity of the deprotonation is governed by the inherent acidity of the ring protons. In 3-methylisothiazole, the proton at the C5 position is the most acidic due to the electron-withdrawing inductive effect of the adjacent sulfur atom. Consequently, treatment with LDA at low temperatures results in the selective formation of 5-lithio-3-methylisothiazole.

The following diagram illustrates the competing pathways and the desired regioselective lithiation:

Figure 1: Competing reaction pathways for the lithiation of 3-methylisothiazole.

Experimental Protocols

Part A: Regioselective C5-Lithiation of 3-Methylisothiazole

This protocol describes the in-situ generation of LDA and its use for the regioselective lithiation of 3-methylisothiazole.

Materials:

| Reagent/Solvent | Grade | Supplier | Notes |

| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over 4Å molecular sieves. |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titer should be determined prior to use. |

| 3-Methylisothiazole | ≥98% | Sigma-Aldrich | --- |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Freshly distill from sodium/benzophenone ketyl. |

Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

LDA Preparation:

-

To the reaction flask, add anhydrous tetrahydrofuran (THF, 20 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) via syringe.

-

Slowly add n-butyllithium (4.4 mL, 2.5 M in hexanes, 11.0 mmol, 1.1 eq) dropwise while maintaining the internal temperature below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 3-Methylisothiazole:

-

In a separate flame-dried flask, prepare a solution of 3-methylisothiazole (0.99 g, 10.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

-

Add the 3-methylisothiazole solution dropwise to the LDA solution at -78 °C over 10 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the 5-lithio-3-methylisothiazole intermediate is now complete. Proceed immediately to the stannylation step.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorous exclusion of water is mandatory for the success of the reaction.

-

Low Temperature (-78 °C): The 5-lithio-3-methylisothiazole intermediate is thermally unstable. Maintaining a low temperature throughout the reaction minimizes decomposition and potential side reactions.

-

Stoichiometry: A slight excess of LDA (1.1 equivalents) is used to ensure complete deprotonation of the 3-methylisothiazole.

Part B: Stannylation of 5-Lithio-3-methylisothiazole

This protocol describes the quenching of the in-situ generated 5-lithio-3-methylisothiazole with tributyltin chloride to yield 3-methyl-5-(tributylstannyl)isothiazole.

Materials:

| Reagent | Grade | Supplier | Notes |

| Tributyltin chloride | 96% | Sigma-Aldrich | Handle with extreme care in a fume hood. |

| Saturated aqueous NH₄Cl | --- | --- | --- |

| Diethyl ether | ACS grade | --- | --- |

| Anhydrous MgSO₄ | --- | --- | --- |

Protocol:

-

Quenching:

-

To the solution of 5-lithio-3-methylisothiazole from Part A, maintained at -78 °C, add tributyltin chloride (3.58 g, 11.0 mmol, 1.1 eq) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

-

Work-up:

-

Allow the reaction mixture to slowly warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-methyl-5-(tributylstannyl)isothiazole as a colorless oil.

-

Workflow Diagram:

Figure 2: Experimental workflow for the regioselective lithiation and stannylation of 3-methylisothiazole.

Data Summary and Expected Outcomes

| Step | Key Parameters | Expected Outcome |

| Lithiation | LDA (1.1 eq), THF, -78 °C, 1 h | Formation of 5-lithio-3-methylisothiazole |

| Stannylation | Tributyltin chloride (1.1 eq), -78 °C to rt | 3-Methyl-5-(tributylstannyl)isothiazole |

| Purification | Silica gel chromatography | Purified product as a colorless oil |

While yields can vary depending on the precise execution and scale, this protocol is designed to maximize the formation of the desired C5-stannylated product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organolithium chemistry and have been designed to be self-validating. Successful formation of the desired product can be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the consumption of the starting material and the formation of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product, with characteristic shifts for the tributylstannyl group and the disappearance of the C5-proton signal of the isothiazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the stannylated product.

A small-scale trial run is always recommended to optimize conditions before proceeding to a larger scale.

References

-

Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]

-

Krogsgaard-Larsen, P., Madsen, U., & Frydenvang, K. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry, 67(7), 2359-2365. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

-

Iddon, B. (1995). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Part V: Isothiazoles and Thiazoles. Heterocycles, 41(3), 533-593. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Chemical Reviews, 90(6), 879-933. [Link]

Sources

Technical Support Center: Preventing Protodestannylation of 3-Methyl-5-(trimethylstannyl)isothiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 3-Methyl-5-(trimethylstannyl)isothiazole. Heteroaryl stannanes are critical building blocks in drug discovery—particularly in the synthesis of c-Met inhibitors and other fused heterocyclic derivatives[1]—but they are notoriously susceptible to protodestannylation.

This guide provides mechanistic insights, troubleshooting FAQs, empirical data, and self-validating protocols to ensure your stannane remains intact from purification through cross-coupling.

Diagnostic Overview & Mechanistic Pathway

The Problem: Protodestannylation is the electrophilic cleavage of the carbon-tin bond by a proton (H⁺), resulting in the loss of the trimethylstannyl group and the formation of 3-methylisothiazole. The Causality: The electron-rich nature of the isothiazole ring increases the electron density at the ipso-carbon, making it highly vulnerable to electrophilic aromatic substitution. This degradation pathway directly competes with the desired transmetalation step in a Stille cross-coupling reaction. To succeed, our experimental conditions must kinetically favor transmetalation while strictly excluding proton donors.

Figure 1: Competing pathways of 3-Methyl-5-(trimethylstannyl)isothiazole in Stille coupling.

Troubleshooting Matrix (FAQs)

Q1: Why does my 3-Methyl-5-(trimethylstannyl)isothiazole degrade into 3-methylisothiazole during column chromatography? Causality: Standard silica gel contains free silanol groups (Si-OH) that are mildly acidic. Because the isothiazole ring is electron-rich, these silanol protons act as electrophiles, driving the rapid cleavage of the C-Sn bond during elution. Resolution: You must chemically deactivate the silica gel. Pre-treat the column with a solvent system containing 1–5% triethylamine (Et₃N) to neutralize the acidic silanol protons before loading the stannane. Alternatively, utilize neutral or basic alumina.

Q2: My Stille coupling yields mostly destannylated starting material instead of the cross-product. How do I fix this? Causality: In the catalytic cycle, if the transmetalation step is slower than the rate of adventitious protonation (often caused by trace moisture or acidic byproducts like HCl from acid chlorides), protodestannylation dominates the reaction flask[2]. Resolution: You must shift the kinetic balance by accelerating transmetalation. Switch from generic catalysts like Pd(PPh₃)₄ to a highly active system using Pd(OAc)₂ and a bulky, electron-rich ligand like X-Phos[1]. Additionally, introducing a Cu(I) co-catalyst (e.g., CuI or CuTC) facilitates a rapid Sn-to-Cu transmetalation, bypassing the sluggish direct Sn-to-Pd transfer.

Q3: Does the choice of the stannyl group (trimethyl vs. tributyl) affect stability? Causality: Yes. Trimethylstannyl groups are significantly less sterically hindered than tributylstannyl groups. While this lack of bulk makes 3-Methyl-5-(trimethylstannyl)isothiazole highly reactive and favorable for transmetalation, it simultaneously leaves the ipso-carbon highly exposed to electrophilic attack by protons[3]. Resolution: Strict adherence to anhydrous, air-free conditions and the use of base-washed glassware is exponentially more critical for trimethylstannanes than for their tributyl counterparts.

Empirical Data: Reaction Condition Optimization

The following table summarizes the causal relationship between catalytic system choices, transmetalation kinetics, and the resulting risk of protodestannylation.

| Catalyst System | Ligand | Co-Catalyst | Solvent | Temp (°C) | Transmetalation Kinetics | Protodestannylation Risk |

| Pd(PPh₃)₄ | None | None | Toluene | 110 | Slow | High |

| Pd₂(dba)₃ | AsPh₃ | None | DMF | 90 | Moderate | Moderate |

| Pd(OAc)₂ | X-Phos | None | Dioxane | 80 | Fast | Low |

| Pd(OAc)₂ | X-Phos | CuI (10 mol%) | Dioxane | 80 | Very Fast | Very Low |

Validated Methodologies

Protocol 1: Et₃N-Deactivated Silica Gel Chromatography

Objective: Isolate 3-Methyl-5-(trimethylstannyl)isothiazole without acid-catalyzed degradation.

-

Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 2% v/v Triethylamine (Et₃N).

-

Column Deactivation: Slurry-pack the silica gel column using the Et₃N-spiked solvent. Flush the column with at least 3 full column volumes to ensure all acidic silanol sites are capped.

-

Loading: Dissolve the crude stannane in a minimal amount of the deactivated solvent and load it onto the column.

-

Elution: Elute the product, collecting fractions in base-washed test tubes.

-

Self-Validating Check: Spot the fractions on a TLC plate and develop with a KMnO₄ stain. Validation: A successful, non-degraded elution will show a single, crisp spot. If streaking occurs or a new, lower-Rf spot (3-methylisothiazole) appears, the silica was insufficiently deactivated and protodestannylation has occurred.

Protocol 2: Kinetically Optimized Stille Cross-Coupling

Objective: Maximize the cross-coupling yield of 3-Methyl-5-(trimethylstannyl)isothiazole while kinetically outcompeting protodestannylation[1].

-

Preparation: In an oven-dried, argon-purged reaction vial, combine the aryl halide (1.0 equiv), 3-Methyl-5-(trimethylstannyl)isothiazole (1.2 equiv), Pd(OAc)₂ (7 mol%), and X-Phos (14 mol%).

-

Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane to achieve a 0.15 M concentration.

-

Kinetic Accelerator (Optional but Recommended): Add CuI (10 mol%) to facilitate the "copper effect," accelerating transmetalation.

-

Reaction: Seal the vial and heat to 80 °C under vigorous stirring for 16–24 hours.

-

Self-Validating Check: Monitor the reaction via LC-MS. Validation: The protocol is validated when the [M+H]⁺ peak of the desired cross-coupled product appears, and the [M-163] peak (corresponding to the protodestannylated isothiazole mass) remains below 5% relative abundance.

References

- Title: Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates.

- Source: chemistry.msu.

- Title: US9066954B2 - Fused heterocyclic derivatives and methods of use Source: Google Patents URL

Sources

3-Methyl-5-(trimethylstannyl)isothiazole proper disposal procedures

The handling and disposal of highly reactive, toxic organometallic reagents require rigorous adherence to Environmental Health and Safety (EHS) protocols. 3-Methyl-5-(trimethylstannyl)isothiazole is a specialized building block frequently utilized in Stille cross-coupling reactions during the development of advanced therapeutics, such as c-Met kinase inhibitors[5].

While highly effective in carbon-carbon bond formation, the trimethylstannyl moiety presents extreme acute toxicity. Trimethyltin compounds are potent central nervous system neurotoxins, are fatal if inhaled, swallowed, or absorbed through the skin, and are highly persistent and toxic in aquatic environments [1].

The following guide outlines the self-validating EHS protocols for the safe handling, segregation, and disposal of this compound and its associated waste streams in a professional laboratory setting.

Hazard Profile and Regulatory Context

Because of the high acute toxicity of the trimethyltin group, waste containing 3-methyl-5-(trimethylstannyl)isothiazole or its reaction byproducts must be handled using stringent precautions [1]. In the United States, related trimethyltin compounds (e.g., trimethyltin chloride) are classified by the EPA as Extremely Hazardous Substances (EHS) under EPCRA [4].

Key Principle: Zero-discharge to aqueous waste streams is mandatory. Organotin compounds must never be disposed of down the drain or allowed to evaporate in a fume hood[2].

Quantitative Hazard Summary

| Hazard Category | Risk Profile | EHS Mitigation Strategy |

| Acute Toxicity | Fatal via inhalation, dermal absorption, and ingestion. | Handle exclusively in a certified chemical fume hood. Use double-layered nitrile or neoprene gloves. |

| Neurotoxicity | Potent CNS toxin; symptoms can be delayed. | Implement strict zero-exposure protocols. Use localized exhaust ventilation for all transfers. |

| Aquatic Toxicity | Highly toxic to aquatic life with long-lasting effects. | Absolute prohibition of drain disposal. Collect all washings as hazardous waste. |

| Chemical Reactivity | Can react with strong acids to release toxic gases. | Segregate strictly from acidic waste streams and strong oxidizers. |

Operational Disposal Protocols

In-lab chemical neutralization (e.g., halodemetalation using iodine or bromine) of bulk organotin waste is strongly discouraged due to the risk of highly exothermic reactions, incomplete destruction, and the generation of equally toxic volatile byproducts. The industry standard is collection, segregation, and professional incineration by licensed hazardous waste contractors [3].

Step 1: Waste Segregation (Causality & Logic)

-

The "Why": Mixing organotin waste with incompatible streams (like concentrated acids) can generate volatile, highly toxic trimethyltin halides (e.g., trimethyltin chloride) or flammable gases [1].

-

The "How": Establish a dedicated, clearly marked waste stream exclusively for "Organotin Waste." Do not consolidate this with general halogenated or non-halogenated organic solvent waste.

Step 2: Containerization

-

Liquid Waste (Mother liquors, chromatography fractions): Collect in compatible, sealable containers, such as High-Density Polyethylene (HDPE) carboys or glass bottles[2]. Ensure the container is structurally sound and features a secure, vapor-tight cap.

-

Solid Waste (Contaminated PPE, silica gel, filter paper): Place all solid consumables that have contacted the reagent into a heavy-duty, sealable plastic bag, and then place that bag into a designated solid hazardous waste drum [3].

Step 3: Labeling and Storage

-

All primary waste containers must be labeled immediately upon the first drop of waste entering them.

-

Labels must explicitly state: "Hazardous Waste: Acutely Toxic Organotin Compounds (Contains 3-Methyl-5-(trimethylstannyl)isothiazole)."

-

Store the waste containers in secondary containment within a ventilated area (e.g., under a fume hood or in a ventilated flammable storage cabinet) until EHS pickup [2].

Spill Response and Decontamination Workflow

In the event of a spill, standard solvent cleanup procedures are insufficient due to the extreme dermal and inhalation hazards of trimethyltin compounds.

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

-

Don Maximum PPE: Responders must wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemically resistant gloves (e.g., neoprene over nitrile). If the spill is outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required [1].

-

Containment: Surround the spill with inert absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads). Never sweep dry organotin solids, as this generates highly toxic inhalable dust.

-

Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it directly into a rigid, sealable hazardous waste container.

-

Surface Decontamination: Wash the contaminated surface thoroughly with a compatible solvent (e.g., acetone or ethanol) to lift residual organics, absorbing the washings and adding them to the solid waste container. Follow with a thorough soap and water wash.

Waste Management Decision Pathway

The following diagram illustrates the logical workflow for managing waste streams generated during reactions involving 3-methyl-5-(trimethylstannyl)isothiazole.

Organotin Waste Segregation and Disposal Workflow

References

-

Laboratory Chemical Safety Summaries: Trimethyltin Chloride (and other Organotin Compounds) . Stanford University Environmental Health & Safety. Available at:[Link]

-

Chemical Waste Management & Disposal Standard Operating Procedures . Massachusetts Institute of Technology (MIT) EHS. Available at:[Link]

-

Laboratory Hazardous Waste Management and Disposal Manual . University of Toronto Environmental Health & Safety. Available at:[Link]

-

Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) . U.S. Environmental Protection Agency (EPA). Available at:[Link]

- Fused heterocyclic derivatives and methods of use (EP 2578583 A1). European Patent Office.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.